molecular formula C19H23N7O B3735324 2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol

2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol

Cat. No. B3735324
M. Wt: 365.4 g/mol
InChI Key: QWTJLSLJJBYKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol, also known as AMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol exerts its effects through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and inhibition of this enzyme can lead to cell death. 2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol has been shown to have neuroprotective effects in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol is its potency and specificity for PARP inhibition. This makes it a useful tool for studying the role of PARP in various biological processes. However, one limitation of 2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol. One area of interest is its potential as a cancer treatment, particularly in combination with other chemotherapy agents. Additionally, further investigation into its anti-inflammatory and neuroprotective effects could lead to the development of new therapies for inflammatory and neurodegenerative diseases. Finally, the development of more soluble forms of 2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol could improve its utility as a research tool.

Scientific Research Applications

2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol has been studied for its potential as a cancer treatment due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

2-amino-4-[4-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-14-11-16(26-6-2-5-21-26)4-3-15(14)13-24-7-9-25(10-8-24)17-12-18(27)23-19(20)22-17/h2-6,11-12H,7-10,13H2,1H3,(H3,20,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTJLSLJJBYKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC=N2)CN3CCN(CC3)C4=CC(=O)NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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